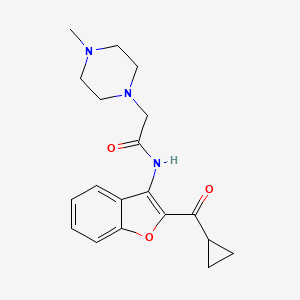![molecular formula C16H12ClI2N3O3 B11547529 4-Chloro-N-({N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11547529.png)
4-Chloro-N-({N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-({N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that features a benzamide core with various substituents, including chloro, hydroxy, and diiodophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-({N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-chlorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Hydrazinecarbonyl Group:
Addition of the Hydroxy and Diiodophenyl Groups: The final step involves the addition of the hydroxy and diiodophenyl groups through a series of electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield quinones, while reduction of the carbonyl groups would yield alcohols.
Aplicaciones Científicas De Investigación
4-Chloro-N-({N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it a potential therapeutic agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-({N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The hydroxy and diiodophenyl groups may allow it to bind to enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the targets involved.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-N,N-dimethylbenzamide: This compound shares the benzamide core but lacks the hydroxy and diiodophenyl groups.
4-Chloro-N-({N’-[(1E)-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene]hydrazinecarbonyl}methyl)benzamide: This compound has a similar structure but with different substituents on the phenyl ring.
Uniqueness
The uniqueness of 4-Chloro-N-({N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide lies in its specific combination of substituents, which may confer unique chemical and biological properties. The presence of both hydroxy and diiodophenyl groups can enhance its reactivity and potential interactions with biological targets.
Propiedades
Fórmula molecular |
C16H12ClI2N3O3 |
|---|---|
Peso molecular |
583.54 g/mol |
Nombre IUPAC |
4-chloro-N-[2-[(2E)-2-[(4-hydroxy-3,5-diiodophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H12ClI2N3O3/c17-11-3-1-10(2-4-11)16(25)20-8-14(23)22-21-7-9-5-12(18)15(24)13(19)6-9/h1-7,24H,8H2,(H,20,25)(H,22,23)/b21-7+ |
Clave InChI |
HMMAFPDIDSWAAH-QPSGOUHRSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)NCC(=O)N/N=C/C2=CC(=C(C(=C2)I)O)I)Cl |
SMILES canónico |
C1=CC(=CC=C1C(=O)NCC(=O)NN=CC2=CC(=C(C(=C2)I)O)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11547446.png)

![N-{1-[(2E)-2-(octan-2-ylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}benzamide (non-preferred name)](/img/structure/B11547450.png)
![2-methoxy-4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11547451.png)

![Ethyl 4-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11547465.png)
![2-(3-methylphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11547470.png)
![3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11547471.png)
![N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3,5-dinitrobenzamide](/img/structure/B11547476.png)
![3-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11547480.png)
![4-Bromo-2-chloro-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]phenol](/img/structure/B11547491.png)
![4-nitro-2-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11547498.png)
![(3E)-N-(4-Bromophenyl)-3-{[(2-methoxyphenyl)formamido]imino}butanamide](/img/structure/B11547500.png)
![(10Z)-10-(3,4-dimethoxybenzylidene)-2,4-dimethyl-10H-indeno[1,2-g]quinoline](/img/structure/B11547508.png)